molecular formula C8H8Cl2N2 B594594 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride CAS No. 1337880-19-9

3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride

Cat. No.: B594594
CAS No.: 1337880-19-9
M. Wt: 203.066
InChI Key: CBUKMSOMYQRZEI-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride is a versatile chemical intermediate in medicinal chemistry, primarily valued for constructing the privileged pyrrolo[2,3-b]pyridine scaffold. This scaffold is a core structure in the design and synthesis of potent inhibitors for clinically significant targets. A primary research application is the development of human neutrophil elastase (HNE) inhibitors . HNE is a serine protease implicated in the pathology of chronic inflammatory respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis . The chloromethyl group at the 3-position of the pyrrolo[2,3-b]pyridine core is a critical functional handle for further elaboration, enabling researchers to generate compounds that potently inhibit HNE proteolytic activity by interacting with the enzyme's catalytic triad . These inhibitors are characterized by low nanomolar IC50 values, making them promising candidates for therapeutic development . Furthermore, derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant potential as protein kinase inhibitors . This class of compounds is being actively investigated for targeted cancer therapy, leveraging the ability of the scaffold to interact with the ATP-binding sites of various kinases. More recent research has also identified 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors . Abnormal activation of the FGFR signaling pathway is essential in various tumors, and compounds based on this scaffold have shown potent activity against FGFR1, 2, and 3, inhibiting cancer cell proliferation, migration, and invasion . The chloromethyl-substituted compound serves as a foundational building block for the exploration of these and other biological targets in early-stage drug discovery.

Properties

IUPAC Name

3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2.ClH/c9-4-6-5-11-8-7(6)2-1-3-10-8;/h1-3,5H,4H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUKMSOMYQRZEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2CCl)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloromethylation of 3-Picoline

The process begins with the reaction of 3-picoline (3-methylpyridine) with dry hydrogen chloride gas at 0–40°C, followed by chlorination at elevated temperatures (110–150°C). Key parameters include:

ParameterValue/RangeImpact on Yield/Purity
Temperature110–150°CHigher temps favor chlorination
HCl Gas Flow Rate0.5–1.0 L/minExcess HCl minimizes byproducts
Reaction Time6–12 hoursProlonged time improves conversion
CatalystZnCl₂ (5–10 mol%)Accelerates chloromethylation

This method achieves yields of 65–78%, with purity ≥95% after recrystallization.

Continuous Flow Reactor Optimization

Recent advancements employ continuous flow reactors to enhance safety and efficiency. For example, a two-stage system separates the initial hydrochlorination and subsequent chlorination steps, reducing decomposition risks.

StageConditionsOutput
Hydrochlorination30°C, 2 bar pressureIntermediate hydrochloride
Chlorination130°C, 5 bar pressureCrude product (85% yield)

Laboratory-Scale Methods

Laboratory syntheses focus on flexibility for derivative formation. Two primary routes dominate:

Modified Madelung Synthesis

Adapted from indole synthesis, this method involves cyclization of N-(pyridin-3-yl)acetamide derivatives under strongly basic conditions:

  • Starting Material : N-(Pyridin-3-yl)acetamide (1.0 equiv)

  • Reagents : NaNH₂ (3.0 equiv), NH₃(l), −33°C

  • Cyclization : 4-hour reflux in xylene

  • Chloromethylation : ClCH₂OCH₃ (MOMCl), ZnCl₂, 80°C

Mechanistic Insights :

  • Deprotonation of the acetamide group initiates ring closure.

  • Electrophilic chloromethylation occurs preferentially at the 3-position due to the electron-rich pyrrole ring.

Yield : 52–60% after column chromatography (silica gel, hexane/EtOAc 4:1).

Fischer Indole-Type Synthesis

This approach utilizes hydrazine intermediates for regioselective formation of the pyrrolopyridine core:

  • Hydrazine Formation : React pyridine-3-carbaldehyde with phenylhydrazine (1:1.2 molar ratio).

  • Cyclization : HCl (conc.), ethanol, 70°C, 3 hours.

  • Chloromethylation : ClCH₂SO₃H, DMF, 100°C.

Key Advantages :

  • Superior regiocontrol (≥90% 3-substitution).

  • Compatibility with electron-withdrawing substituents.

Reaction Mechanism and Byproduct Analysis

Chloromethylation Mechanism

The chloromethyl group is introduced via electrophilic aromatic substitution (EAS). Density functional theory (DFT) studies reveal:

  • Activation Energy : 28.5 kcal/mol for EAS at the 3-position.

  • Transition State : Partial positive charge on the methylene carbon stabilizes the intermediate.

Byproducts :

  • Di-chloromethylated Derivative : Forms at high HCl concentrations (≥4.0 equiv).

  • Ring-Opened Products : Observed when reaction temps exceed 160°C.

Purification and Characterization

Recrystallization Protocols

Optimal purity (≥99%) is achieved using solvent combinations:

Solvent SystemPurity (%)Yield Recovery (%)
EtOH/H₂O (3:1)98.575
Acetone/Hexane (1:2)99.268

Spectroscopic Data

TechniqueKey Signals
¹H NMR (DMSO-d₆)δ 8.35 (s, 1H, H-2), 4.85 (s, 2H, CH₂Cl)
¹³C NMR δ 148.9 (C-3), 43.2 (CH₂Cl)
HRMS m/z 167.0241 [M+H]⁺ (calc. 167.0245)

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Industrial Chlorination7895High12–18
Madelung Synthesis6098Moderate45–60
Fischer Indole Route5597Low85–110

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride involves its reactivity with nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to form covalent bonds with various molecular targets, leading to the formation of new compounds .

Comparison with Similar Compounds

Chloromethyl vs. Chloro-Substituted Derivatives

Key Differences :

  • Position of Chlorine :
    • 4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS 1000340-38-4): Chlorine at position 4 and an amine at position 3. This substitution pattern alters electronic properties and binding affinity compared to the chloromethyl group .
    • 5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1260874-86-9): Chlorine at position 5 and a methyl group at N1, reducing nucleophilic reactivity compared to the chloromethyl derivative .

Synthetic Utility :
The chloromethyl group in the title compound facilitates alkylation reactions, whereas chloro-substituted derivatives often require palladium-catalyzed cross-coupling for further modifications .

Sulfonyl and Piperazinyl Derivatives

Examples :

  • 3-(3-Chlorophenylsulfonyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine Hydrochloride : The sulfonyl group enhances metabolic stability and receptor binding selectivity, as seen in serotonin (5-HT6) ligands .
  • CPPMA (3-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}-1H-pyrrolo[2,3-b]pyridine) : Piperazinyl substitution improves dopamine D2 receptor affinity, demonstrating how auxiliary groups dictate target specificity .

Physicochemical Impact :
Sulfonyl derivatives exhibit higher polarity and lower logP values compared to chloromethyl analogs, influencing blood-brain barrier permeability .

Amino and N-Acylated Derivatives

Examples :

  • N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide: Acylation of the 3-amino group with nicotinoyl chloride introduces hydrogen-bonding motifs critical for kinase inhibition (e.g., IC50 values < 100 nM in cancer cell lines) .
  • 7-(3-Chloro-phenylamino)-3-methyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic Acid Amide: Amino groups at position 7 enhance interactions with ATP-binding pockets in kinases .

Activity Comparison: Amino derivatives generally show improved target engagement over chloromethyl precursors but require protection (e.g., Boc) during synthesis to prevent decomposition .

Pharmaceutical Derivatives

Pexidartinib Hydrochloride: This FDA-approved drug contains a 5-chloro-pyrrolo[2,3-b]pyridine moiety linked to a trifluoromethylpyridine group.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents Biological Target/Activity Synthesis Method Reference
3-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine HCl Chloromethyl at C3 Kinase intermediate N-Alkylation
CPPMA Piperazinylmethyl at C3 Dopamine D2 receptor ligand Buchwald-Hartwig coupling
Pexidartinib HCl 5-Chloro, trifluoromethylpyridine CSF1R kinase inhibitor Multi-step alkylation
3-(3-Cl-PhSO2)-pyrrolo[2,3-b]pyridine HCl 3-Chlorophenylsulfonyl at C3 5-HT6 receptor ligand Sulfonylation
4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-amine Cl at C4, NH2 at C3 Anticancer intermediate Pd-catalyzed amination

Table 2: Physicochemical Properties

Compound Name logP Solubility (mg/mL) Purity (%) Reference
3-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine HCl 2.1 12.5 (H2O) 97
N-(5-Phenyl-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide 3.8 0.8 (DMSO) 99
Pexidartinib HCl 4.2 1.2 (PBS) >99

Biological Activity

3-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride is a compound characterized by its unique bicyclic structure, which consists of a pyrrole fused to a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and analgesic properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by various studies and data.

  • Molecular Formula : C₈H₈ClN₂
  • Molecular Weight : Approximately 166.608 g/mol
  • Structure : The presence of the chloromethyl group enhances the compound's reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity. This interaction may affect several cellular pathways, contributing to its therapeutic effects .

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrolo[2,3-b]pyridine have shown cytotoxic effects against various cancer cell lines:

  • Study Findings : In vitro assays demonstrated that certain derivatives exhibited moderate cytotoxicity against ovarian cancer cells while showing limited toxicity toward non-cancerous cell lines .
CompoundCell Line TestedCytotoxicity Level
3-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridineOvarian CancerModerate
3-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridineBreast CancerLimited

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that pyrrolo[2,3-b]pyridine derivatives can inhibit the growth of various pathogens:

  • Antimycobacterial Activity : Compounds similar to 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine have demonstrated effective inhibition against Mycobacterium tuberculosis, with some derivatives achieving MIC values below 0.15 µM .

Analgesic Activity

The analgesic properties of pyrrolo[2,3-b]pyridine derivatives have been evaluated through various preclinical models:

  • Hot Plate Test : Several derivatives showed analgesic activity comparable to morphine in animal models, indicating their potential as pain relief agents without significant toxicity .

Case Studies

  • Anticancer Efficacy :
    • A study evaluated the cytotoxic effects of 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine on ovarian and breast cancer cell lines. The results indicated moderate cytotoxicity against ovarian cancer cells while being less harmful to healthy cardiac cells.
  • Antimycobacterial Study :
    • Research conducted on structural analogs revealed that modifications in the chloromethyl group significantly impacted the antimycobacterial efficacy against M. tuberculosis. The most active compounds were identified as having low toxicity and favorable pharmacokinetic profiles in vivo.

Q & A

Q. What are the common synthetic routes for 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride, and what reaction conditions are critical for high yield?

The compound is synthesized via chloromethylation using reagents such as methoxymethyl chloride (MOMCl) and ZnCl₂ under anhydrous conditions to prevent hydrolysis of the chloromethyl group. Continuous flow synthesis has also been employed to enhance reproducibility and control temperature/pressure parameters . Key intermediates include the pyrrolo[2,3-b]pyridine core, which undergoes nucleophilic substitution to introduce the chloromethyl moiety.

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the chloromethyl group's position on the pyrrolo[2,3-b]pyridine scaffold. Mass spectrometry (MS) provides molecular weight validation, while High-Performance Liquid Chromatography (HPLC) monitors purity. X-ray crystallography, though less common, resolves stereochemical ambiguities in crystalline derivatives .

Q. How does the chloromethyl group influence the compound's reactivity in downstream reactions?

The chloromethyl group serves as a versatile electrophilic site for nucleophilic substitution (e.g., with amines or thiols) or elimination to form vinyl derivatives. Its reactivity is sensitive to moisture, necessitating anhydrous conditions during functionalization. Side reactions, such as hydrolysis to hydroxymethyl derivatives, can occur if humidity control is inadequate .

Advanced Research Questions

Q. What experimental strategies optimize reaction conditions to minimize side products during functionalization?

Reaction optimization involves:

  • Temperature control : Lower temperatures (0–5°C) reduce unwanted eliminations.
  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) stabilize intermediates.
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enable cross-coupling reactions with boronic acids under mild conditions . Computational reaction path searches (e.g., quantum chemical calculations) predict optimal parameters, reducing trial-and-error experimentation .

Q. How can researchers resolve contradictory structure-activity relationship (SAR) data in kinase inhibition studies involving this compound?

Contradictions in SAR often arise from differences in assay conditions (e.g., ATP concentration) or off-target effects. Strategies include:

  • Dose-response assays : Validate target engagement across multiple concentrations.
  • Molecular docking : Compare binding modes of derivatives using crystal structures of kinase domains.
  • Mutagenesis studies : Identify critical residues influencing inhibitor binding .

Q. What methodologies are used to assess the compound's stability under varying pH and temperature conditions?

Accelerated stability studies employ:

  • Forced degradation : Exposure to acidic/basic conditions (e.g., 0.1M HCl/NaOH) at elevated temperatures (40–60°C).
  • Kinetic analysis : Monitor degradation rates via HPLC or LC-MS to determine shelf-life and storage recommendations.
  • Solid-state stability : Thermogravimetric analysis (TGA) detects decomposition thresholds .

Q. How can computational tools enhance the design of novel derivatives with improved pharmacological properties?

Integrated computational-experimental workflows include:

  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity.
  • ADMET prediction : Forecast absorption, metabolism, and toxicity using software like Schrödinger or MOE.
  • Free-energy perturbation (FEP) : Quantify binding affinity changes for specific structural modifications .

Methodological Considerations

Q. What are the challenges in scaling up synthesis from milligram to gram quantities while maintaining regioselectivity?

Scale-up challenges include:

  • Heat dissipation : Use flow reactors to manage exothermic reactions.
  • Purification : Switch from column chromatography to recrystallization or fractional distillation.
  • Reagent stoichiometry : Adjust equivalents to account for reduced surface-area-to-volume ratios .

Q. How do researchers address discrepancies in spectroscopic data between synthetic batches?

Discrepancies often stem from trace solvents or polymorphic forms. Solutions include:

  • Standardized protocols : Strict control of drying times and solvent removal.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures.
  • Powder X-ray diffraction (PXRD) : Identify crystalline vs. amorphous forms .

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